Quizalofop-p-ethyl Quizalofop-p-ethyl Quizalofop-P-ethyl is an ethyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate that has R configuration. A proherbicide for quizalofop-P, it is used to control annual and perennial grass weeds in a variety of crops, including potatoes, sugar beet, peanuts, cotton and flax. It has a role as a proherbicide and an agrochemical. It is an ethyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate and a quinoxaline herbicide. It is functionally related to a quizalofop-P. It is an enantiomer of a (S)-quizalofop-ethyl.
Brand Name: Vulcanchem
CAS No.: 100646-51-3
VCID: VC0001433
InChI: InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/t12-/m1/s1
SMILES: CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Molecular Formula: C19H17ClN2O4
Molecular Weight: 372.8 g/mol

Quizalofop-p-ethyl

CAS No.: 100646-51-3

Cat. No.: VC0001433

Molecular Formula: C19H17ClN2O4

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

Quizalofop-p-ethyl - 100646-51-3

CAS No. 100646-51-3
Molecular Formula C19H17ClN2O4
Molecular Weight 372.8 g/mol
IUPAC Name ethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Standard InChI InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/t12-/m1/s1
Standard InChI Key OSUHJPCHFDQAIT-GFCCVEGCSA-N
Isomeric SMILES CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
SMILES CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Canonical SMILES CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Melting Point 84.25 °C

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

Quizalofop-p-ethyl (ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate) belongs to the quinoxaline chemical group, featuring a chlorinated quinoxaline ring linked via an ether bond to a phenoxypropionate moiety . Its molecular formula C19H17ClN2O4\text{C}_{19}\text{H}_{17}\text{ClN}_{2}\text{O}_{4} corresponds to a molecular weight of 372.8 g/mol . The stereospecific R-configuration enhances herbicidal activity compared to racemic mixtures, allowing lower application rates .

Physicochemical Profile

Key properties influencing field performance include:

PropertyValue/RangeSignificance
Melting Point91.7–92.1°CStability during storage
Water Solubility (20°C)0.3–0.4 mg/LLow leaching potential
Log KowK_{ow}4.28High lipid affinity, rapid leaf uptake
Vapor Pressure8.65×1048.65 \times 10^{-4} mPaLow volatility, reduced drift risk
Soil Half-Life~60 daysModerate persistence for seasonal control

Data derived from demonstrate optimized characteristics for foliar applications, with rapid absorption (2–4 hours) and translocation to meristematic tissues . The compound remains stable in neutral and acidic conditions but hydrolyzes in alkaline environments .

Mechanism of Action and Selectivity

ACCase Inhibition Dynamics

As an ACCase inhibitor (HRAC Group 1), quizalofop-p-ethyl blocks the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis . This enzymatic inhibition occurs at the chloroplastic ACCase isoform (ACCase-2) unique to grasses, explaining its selectivity in dicot crops .

Translocation and Symptomatology

Following foliar absorption, systemic movement occurs acropetally and basipetally, accumulating in shoot apical meristems and root tips . Visual symptoms progress through distinct phases:

  • 48–72 hours: Chlorosis at leaf bases and interveinal yellowing

  • 5–7 days: Necrosis of stem tissues and growth arrest

  • 10–14 days: Complete plant desiccation

Rainfall within 24–48 hours post-application enhances efficacy by facilitating cuticular penetration . High temperatures (>30°C) or drought stress reduce translocation efficiency, necessitating adjusted application timings .

Agricultural Applications and Formulations

Registered Crop Uses

Quizalofop-p-ethyl exhibits selectivity across 20+ broadleaf crops, including:

  • Oilseeds: Canola, sunflower, soybeans

  • Vegetables: Potatoes, carrots, onions

  • Legumes: Chickpeas, lentils, field peas

  • Industrial crops: Cotton, flax, sugar beet

Application rates vary by formulation (5%–20% emulsifiable concentrates) and target weed species, typically ranging from 30–150 L/ha .

Weed Spectrum and Resistance Management

The herbicide controls 30+ grass species, notably:

  • Annuals: Lolium rigidum (ryegrass), Avena fatua (wild oats)

  • Perennials: Cynodon dactylon (couch grass), Echinochloa spp. (barnyard grass)

Resistance, documented in Lolium and Alopecurus populations, necessitates integrated weed management strategies . Rotational use with HRAC Group 2 (ALS inhibitors) or Group 3 (microtubule assembly inhibitors) herbicides is recommended .

Environmental Fate and Ecotoxicology

Soil and Water Interactions

Low water solubility (Koc=4.28K_{oc} = 4.28) and moderate soil adsorption (t1/2=60t_{1/2} = 60 days) limit leaching risks . Microbial degradation predominates, yielding non-toxic metabolites (quinoxaline-2-ol, phenoxypropionic acid) .

Non-Target Species Impact

  • Aquatic organisms: LC50_{50} >100 mg/L for Daphnia magna

  • Pollinators: No acute toxicity to honeybees (LD50_{50} >100 μg/bee)

  • Birds: Practically non-toxic (LD50_{50} >2,000 mg/kg in mallards)

Arthropod sensitivity varies, with EC50_{50} values of 0.1–1 mg/L for predatory mites . Buffer zones of 5–10 m from water bodies are mandated in EU registrations .

Toxicological Profile and Human Health

Acute and Chronic Toxicity

  • Oral LD50_{50}: 1,480–1,670 mg/kg (rat), Toxicity Category III

  • Dermal LD50_{50}: >5,000 mg/kg (rat), Category IV

  • NOAEL: 1.3 mg/kg/day (rat, 2-year study)

  • ADI: 0.013 mg/kg/day (EPA), 0.009 mg/kg/day (EFSA)

Carcinogenicity studies showed increased hepatocellular adenomas in rats at 150 mg/kg/day, deemed threshold-dependent via non-genotoxic mechanisms .

Occupational Exposure Mitigation

Personal protective equipment (PPE) requirements include:

  • Chemical-resistant gloves (nitrile ≥14 mil)

  • Respirators (NIOSH-approved N95) during mixing/loading

  • Post-application re-entry intervals (REI) of 12–24 hours

Biomonitoring data indicate urinary metabolite levels remain below 0.01 mg/L in applicators using certified PPE .

Global Regulatory Status and Residue Limits

Maximum Residue Levels (MRLs)

EFSA’s 2017 review established EU MRLs for key crops:

CommodityMRL (mg/kg)Processing Factor
Soybeans0.051.2 (oil)
Rapeseed0.13.0 (meal)
Sunflower0.02N/A

Source:

Registration Milestones

  • EPA: Approved for sorghum, corn, and Crop Group 20A (2011)

  • APVMA: 99.5 g/L EC formulations (2025)

  • FSC Japan: ADI 0.009 mg/kg/day (2014)

Ongoing reevaluations focus on rotational crop uptake and cumulative risk from propaquizafop metabolites .

Recent Advances and Future Directions

Nanoformulation Developments

Encapsulation in chitosan nanoparticles (150–200 nm) enhances rainfastness, reducing application rates by 40% in preliminary trials .

Synergistic Tank Mixes

Combinations with imazamox (HRAC Group 2) show additive effects on Echinochloa crus-galli, delaying resistance evolution .

Biodegradation Optimization

Pseudomonas fluorescens strains degrade soil residues 50% faster under aerobic conditions, potential for phytoremediation protocols .

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